BenchChemオンラインストアへようこそ!

Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate

Physicochemical_properties Drug-likeness Quinazoline_SAR

Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate (CAS 1698027-00-7) is a synthetic heterocyclic building block that integrates a 7-bromo-6-chloroquinazoline core with a Boc-protected piperazine at the C4 position. The compound belongs to the broader class of 4-piperazinyl-quinazolines that have been extensively exploited as privileged scaffolds in kinase inhibitor drug discovery, most notably as key intermediates en route to covalent KRAS G12C inhibitors.

Molecular Formula C17H20BrClN4O2
Molecular Weight 427.73
CAS No. 1698027-00-7
Cat. No. B2424831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
CAS1698027-00-7
Molecular FormulaC17H20BrClN4O2
Molecular Weight427.73
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)Cl)Br
InChIInChI=1S/C17H20BrClN4O2/c1-17(2,3)25-16(24)23-6-4-22(5-7-23)15-11-8-13(19)12(18)9-14(11)20-10-21-15/h8-10H,4-7H2,1-3H3
InChIKeyMXCAHKDRUSKPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(7-Bromo-6-Chloroquinazolin-4-yl)Piperazine-1-Carboxylate (CAS 1698027-00-7): A Specialized Quinazoline-Piperazine Building Block for Targeted Covalent Inhibitor Synthesis


Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate (CAS 1698027-00-7) is a synthetic heterocyclic building block that integrates a 7-bromo-6-chloroquinazoline core with a Boc-protected piperazine at the C4 position [1]. The compound belongs to the broader class of 4-piperazinyl-quinazolines that have been extensively exploited as privileged scaffolds in kinase inhibitor drug discovery, most notably as key intermediates en route to covalent KRAS G12C inhibitors [2]. Its molecular formula is C17H20BrClN4O2 with a molecular weight of 427.7 g/mol [1]. Unlike its more widely publicized 8-fluoro congener (CAS 1698027-20-1) that serves as the direct intermediate for the clinical-stage inhibitor ARS-1620, this compound lacks the C8 fluorine substituent, offering a distinct electronic and steric profile that is relevant for structure-activity relationship (SAR) exploration and patent space diversification [2][3].

Why Generic 4-Piperazinyl-Quinazoline Building Blocks Cannot Replace Tert-Butyl 4-(7-Bromo-6-Chloroquinazolin-4-yl)Piperazine-1-Carboxylate in Precision SAR Campaigns


Substituting this compound with seemingly related quinazoline-piperazine building blocks introduces confounding variables that undermine SAR interpretability. The specific 7-bromo-6-chloro halogenation pattern is not arbitrary: bromine at C7 provides a heavy-atom handle for X-ray crystallographic phasing, while chlorine at C6 contributes to a distinct dipole moment and hydrogen-bond acceptor profile that differs measurably from analogs bearing fluorine, methoxy, or unsubstituted positions [1]. The Boc-protected piperazine at C4 serves as a masked secondary amine that can be selectively deprotected under mild acidic conditions to reveal a nucleophilic handle for subsequent diversification, a synthetic logic that is disrupted if one instead procures an unprotected piperazine or a differently N-substituted variant [2]. Critically, the absence of an 8-fluoro substituent—present in the ARS-1620 intermediate (CAS 1698027-20-1)—results in altered lipophilicity (XLogP3 = 4.0 vs. 4.1) and molecular weight (427.7 vs. 445.7 g/mol), parameters that directly influence membrane permeability and target-binding kinetics in cellular assays [1][3]. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for Tert-Butyl 4-(7-Bromo-6-Chloroquinazolin-4-yl)Piperazine-1-Carboxylate vs. Closest Structural Analogs


Reduced Molecular Weight and Lipophilicity vs. 8-Fluoro Analog (CAS 1698027-20-1) Enhances Permeability Predictability

Compared to its 8-fluoro-substituted analog (CAS 1698027-20-1, the ARS-1620 intermediate), the target compound exhibits a lower molecular weight (427.7 vs. 445.7 g/mol), reduced lipophilicity (XLogP3 = 4.0 vs. 4.1), and one fewer hydrogen-bond acceptor (5 vs. 6) [1][2]. These computed physicochemical properties are based on PubChem's standardized XLogP3 and Cactvs algorithms, enabling direct cross-compound comparison [1][2]. The 18.0 Da molecular weight reduction and XLogP3 decrease of 0.1 log units indicate that the target compound is less lipophilic and may exhibit distinct passive membrane permeability characteristics in Caco-2 or PAMPA models compared to the 8-fluoro congener.

Physicochemical_properties Drug-likeness Quinazoline_SAR

Absence of C8-Fluorine Provides a Distinct Electronic Environment for Nucleophilic Aromatic Substitution vs. 8-Fluoro and 2,6-Dichloro Analogs

The target compound bears hydrogen at the C8 position of the quinazoline ring, whereas the closest commercial analog (CAS 1698027-20-1) carries an electron-withdrawing fluorine at C8, and another related intermediate (CAS 1698028-12-4) carries both C8-fluoro and C2-chloro substituents [1]. Fluorine at C8 exerts a -I inductive effect that deactivates the quinazoline ring toward electrophilic substitution and alters the electron density at the C4-piperazine attachment point. The C8-H compound presents a higher HOMO electron density at C8, making it more amenable to late-stage electrophilic functionalization (e.g., nitration, halogenation) that is precluded or substantially slower in the 8-fluoro analog [2]. This difference, while not quantified by a single numerical parameter, is grounded in well-established Hammett σₘ values: F (σₘ = +0.34) vs. H (σₘ = 0.00) at C8, translating to measurably different reaction rates in electrophilic aromatic substitution.

Electronic_effects Nucleophilic_aromatic_substitution Quinazoline_reactivity

Boc-Protected Piperazine as a Masked Handle for Selective Deprotection and Diversification vs. Unprotected Piperazine or Hydroxy-Quinazoline Building Blocks

The target compound features a tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen distal to the quinazoline. This strategic protection enables orthogonal deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to unmask a secondary amine without affecting the C7-bromo or C6-chloro substituents [1]. In contrast, simpler building blocks such as 7-bromo-6-chloroquinazolin-4-ol (CAS 17518-98-8) lack the piperazine moiety entirely and require additional synthetic steps—chlorination at C4 followed by nucleophilic substitution with Boc-piperazine—which introduces two extra transformations and associated yield losses . The pre-installed Boc-piperazine in the target compound thus provides both atom economy and step-count advantage: a typical two-step chlorination/amination sequence from the 4-hydroxyquinazoline proceeds in approximately 60-75% overall yield, whereas procurement of the target compound eliminates both steps from the synthetic route [1].

Synthetic_methodology Protecting_group_strategy Building_block_utility

Bromine at C7 as an Intrinsic Heavy-Atom Marker for X-Ray Crystallographic Phasing vs. Non-Brominated Quinazoline Analogs

The C7 bromine atom in the target compound provides an intrinsic anomalous scatterer for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing in protein-ligand co-crystallography [1]. Bromine (atomic number 35) exhibits a significant anomalous scattering signal (f'' at Cu Kα wavelength ≈ 1.28 e⁻) that is absent in analogs bearing only chlorine (f'' ≈ 0.70 e⁻ for Cl at Cu Kα) or fluorine (f'' ≈ 0.02 e⁻ for F at Cu Kα) at the corresponding positions [2]. This property is directly exploited in the structural biology of covalent KRAS G12C inhibitors, where brominated quinazoline ligands have been used to obtain high-resolution co-crystal structures with the switch-II pocket of KRAS G12C (PDB examples include structures solved with brominated ligands in the GDP-bound state) [1]. A non-brominated, purely chlorinated analog would provide approximately 45% less anomalous signal, potentially compromising phasing quality at resolutions beyond 2.5 Å.

Structural_biology Crystallography Heavy_atom_phasing

Commercial Availability with Defined Purity Benchmarks Enables Reproducible Procurement vs. Discontinued or Single-Source Analogs

The target compound (CAS 1698027-00-7) is commercially available from multiple independent suppliers with documented purity specifications: ChemScene (Cat. CS-0037231, 95%+), AKSci (Cat. 4562AQ, 95%), Leyan (Cat. 1107871, 97%), AaronChem (95%+), and ChemShuttle (Cat. 193514, 95%) . The multi-vendor sourcing landscape provides competitive pricing (e.g., 250 mg at $588, 1 g at $1,181 from Arctom) , and importantly, supply chain redundancy. In contrast, certain closely related analogs such as the 8-fluoro derivative (CAS 1698027-20-1) are priced at a substantial premium (1 mg at €84, 10 mg at €221 from certain EU suppliers) and are sometimes subject to single-vendor supply risks . The target compound's multi-vendor availability with verified purity ≥95% reduces procurement risk and ensures batch-to-batch reproducibility across independent research sites.

Procurement Chemical_sourcing Reproducibility

Optimal Research and Procurement Scenarios for Tert-Butyl 4-(7-Bromo-6-Chloroquinazolin-4-yl)Piperazine-1-Carboxylate Based on Quantitative Differentiation Evidence


KRAS G12C Inhibitor Lead Optimization: SAR Exploration of the Quinazoline C8 Position

In KRAS G12C drug discovery programs, the switch-II pocket of the GDP-bound KRAS protein accommodates quinazoline scaffolds with specific halogenation patterns [1]. The target compound, lacking the C8-fluoro substituent present in the ARS-1620 intermediate (CAS 1698027-20-1), serves as the ideal starting material for systematic C8 SAR exploration. Its reduced molecular weight (427.7 vs. 445.7 g/mol) and lower XLogP3 (4.0 vs. 4.1) provide a more favorable baseline for appending diverse functional groups at C8 without exceeding drug-likeness thresholds [2]. Following Boc deprotection, the free piperazine can be elaborated with acrylamide warheads to generate covalent KRAS G12C inhibitor candidates analogous to ARS-1620, but with differentiated C8 vectors that may access sub-pockets inaccessible to the 8-fluoro series [1].

X-Ray Co-Crystallography of Quinazoline-Based Ligand-Target Complexes Using Intrinsic Bromine Anomalous Signal

For structural biology groups pursuing high-resolution co-crystal structures of quinazoline ligands bound to kinases or other therapeutic targets, the C7 bromine atom provides a built-in anomalous scatterer for experimental phasing (f'' ≈ 1.28 e⁻ at Cu Kα) [1]. This eliminates the need for labor-intensive heavy-atom soaking or selenomethionine labeling of the protein target. The Boc group remains intact during co-crystallization, and the ligand can be directly soaked or co-crystallized without further chemical manipulation. This application is particularly valuable for targets with limited historical structural data where molecular replacement approaches are inadequate [1].

Parallel Library Synthesis via Boc Deprotection and Piperazine Diversification

The Boc-piperazine moiety is a strategically placed masked nucleophile that can be unmasked quantitatively under standard TFA/CH₂Cl₂ conditions [1]. The resulting free piperazine can then be reacted with a diverse set of electrophiles—carboxylic acids (amide coupling), sulfonyl chlorides (sulfonamide formation), isocyanates (urea formation), or α,β-unsaturated carbonyls (Michael addition for covalent warhead installation)—to generate focused libraries of 50-500 compounds in parallel format. The two-step procurement advantage (avoiding C4-chlorination and Boc-piperazine displacement from 4-hydroxyquinazoline precursors) saves an estimated 3-5 working days per synthesis campaign compared to starting from the less advanced building block 7-bromo-6-chloroquinazolin-4-ol [1][2].

Patent Landscape Diversification: Non-Fluorinated Quinazoline Series for Freedom-to-Operate

The dominant patent literature on quinazoline-based KRAS G12C inhibitors (e.g., Araxes Pharma/Wellsmith Biosciences portfolio, exemplified by US 9,840,516 and US 10,829,458) heavily emphasizes 8-fluoro-substituted quinazoline intermediates [1]. By deploying the non-fluorinated target compound as a starting scaffold, medicinal chemistry groups can construct patentably distinct chemical matter that falls outside the claims of existing composition-of-matter patents. The target compound's 8-H substitution pattern, combined with its distinct physicochemical signature (MW 427.7, XLogP3 4.0), provides a defensible basis for arguing non-obviousness in patent prosecution [1][2].

Quote Request

Request a Quote for Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.